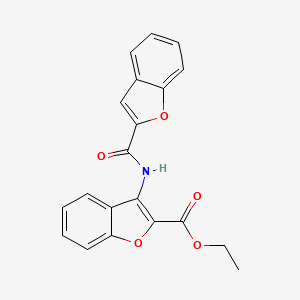

Ethyl 3-(benzofuran-2-carboxamido)benzofuran-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-(1-benzofuran-2-carbonylamino)-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO5/c1-2-24-20(23)18-17(13-8-4-6-10-15(13)26-18)21-19(22)16-11-12-7-3-5-9-14(12)25-16/h3-11H,2H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKKMQBZFPBJED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(benzofuran-2-carboxamido)benzofuran-2-carboxylate typically involves the reaction of benzofuran derivatives with ethyl bromoacetate in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like N-methyl pyrrolidine, resulting in the formation of ethyl benzofuran-2-carboxylate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(benzofuran-2-carboxamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

Ethyl 3-(benzofuran-2-carboxamido)benzofuran-2-carboxylate serves as a valuable building block in organic synthesis. Its structure allows for further modifications through various chemical reactions, including oxidation, reduction, and substitution, making it a versatile intermediate for creating more complex organic molecules.

Biology

The compound has been investigated for its potential biological activities. Studies indicate that it may exhibit antimicrobial , anticancer , and anti-inflammatory properties. The benzofuran structure enables interactions with specific enzymes and receptors, potentially modulating their activity and influencing cellular processes .

Medicine

In medicinal chemistry, this compound is explored for drug development due to its promising biological activities. It has shown potential in targeting various diseases through mechanisms such as inhibiting enzyme activity related to inflammation or tumor growth .

Industry

The compound's unique properties make it suitable for industrial applications, particularly in the development of new materials such as polymers and coatings. Its ability to undergo various chemical transformations allows for the design of materials with tailored properties .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | , |

| Anticancer | Induces apoptosis in cancer cells | , |

| Anti-inflammatory | Reduces cytokine production | , |

Table 2: Synthetic Routes

| Step | Description | Conditions |

|---|---|---|

| Amide Bond Formation | Coupling benzofuran derivative with carboxylic acid | DCC, DMAP |

| Oxidation | Modifies functional groups | KMnO₄ or CrO₃ |

| Reduction | Converts carbonyls to alcohols | LiAlH₄ or NaBH₄ |

Case Studies

Case Study 1: Anticancer Activity

A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Anti-inflammatory Effects

Research indicated that this compound could inhibit the production of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases. The study provided insights into its mechanism by showing reduced NF-kB activation upon treatment with the compound .

Mechanism of Action

The mechanism of action of ethyl 3-(benzofuran-2-carboxamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anti-tumor activity could be attributed to the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Key Observations :

- Antiviral vs. Antitubercular Activity : The nitroimidazole-substituted compound () shows anti-HIV activity, while the piperazine-sulfonamide analog () targets Mycobacterium tuberculosis. This highlights how electron-withdrawing groups (e.g., nitro) and bulky substituents (e.g., sulfonamide-piperazine) modulate target specificity .

- Synthetic Challenges : Low yields (e.g., 26% for compound 4c) are common in multi-step syntheses involving sterically hindered intermediates, whereas simpler substitutions (e.g., methoxy in compound 22) achieve higher yields .

Stability and Reactivity

- Hydrolysis Sensitivity : Ethyl benzofuran-2-carboxylate derivatives are prone to hydrolysis under moist conditions. For instance, reports that ethyl benzofuran-2-carboxylate forms isomers (m/z 208) via slow hydrolysis in DMF with residual water, reducing stability . The target compound’s amide group may offer greater hydrolytic stability compared to ester analogs.

- Electrochemical Behavior: notes that ethyl benzofuran-2-carboxylate undergoes electrochemical reduction, forming dihydrobenzofuran intermediates. Substituents like carboxamide groups could alter redox potentials and reaction pathways .

Spectroscopic Characterization

All analogs are characterized via NMR, MS, and elemental analysis. For example:

Biological Activity

Ethyl 3-(benzofuran-2-carboxamido)benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of benzofuran, characterized by the presence of both benzofuran and carboxamide functional groups. Its unique structure contributes to its chemical reactivity and biological properties. The compound can be synthesized through various organic reactions, often involving benzofuran derivatives as starting materials.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

- Antitumor Activity : Similar benzofuran derivatives have demonstrated significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- Antimicrobial Properties : this compound exhibits antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

Antitumor Activity

Research indicates that this compound and related compounds can inhibit the growth of cancer cells. For example, studies have shown that certain benzofuran derivatives can induce apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death .

Table 1: Antitumor Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | SK-Hep-1 | 5.365 | Apoptosis induction |

| Benzofuran Derivative A | K562 | 6.013 | Caspase activation |

| Benzofuran Derivative B | MCF-7 | 9.452 | Cell cycle arrest |

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties, which are mediated by the inhibition of pro-inflammatory cytokines. This makes it a potential therapeutic agent in conditions characterized by excessive inflammation.

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays, indicating its potential use against various pathogens. The specific mechanisms may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies

- Anticancer Study : A study conducted on the efficacy of benzofuran derivatives against hepatocellular carcinoma (HCC) revealed that compounds similar to this compound exhibited significant growth inhibition compared to standard treatments like sorafenib .

- Apoptosis Induction : In K562 leukemia cells, certain derivatives were found to activate caspases significantly, suggesting that these compounds could trigger apoptosis as a mechanism for their cytotoxic effects .

Q & A

Q. What are the common synthetic routes for Ethyl 3-(benzofuran-2-carboxamido)benzofuran-2-carboxylate?

The compound can be synthesized via microwave-assisted or conventional heating methods. Microwave-induced reactions (e.g., coupling ethyl 3-hydroxybenzofuran-2-carboxylate with aryl amines) offer advantages such as rapid reaction times (minutes vs. hours), mild conditions, and higher yields due to efficient energy transfer . Conventional methods involve prolonged heating (9–12 hours) with acid catalysts like HCl, followed by extraction and crystallization . Key intermediates like ethyl benzofuran-2-carboxylate are often prepared from salicylaldehyde and ethyl bromoacetate via O-alkylation .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are standard for structural confirmation. For example, ¹H NMR signals for benzofuran protons typically appear at δ 7.0–8.0 ppm, while ester carbonyl carbons resonate near δ 160–165 ppm in ¹³C NMR . High-resolution mass spectrometry (HR-MS) and elemental analysis further validate molecular formulas .

Q. What purification methods are effective for isolating this compound?

Flash chromatography using solvent gradients (e.g., ethyl acetate/petroleum ether mixtures) is widely employed . Crystallization from ethanol/water or other polar solvents improves purity, particularly for intermediates like ethyl benzofuran-2-carboxylate .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in benzofuran derivatives?

Single-crystal X-ray diffraction (SC-XRD) with software like SHELXL (for refinement) and ORTEP (for visualization) provides precise atomic coordinates and anisotropic displacement parameters. For example, SHELXL refines structures using high-resolution data, while ORTEP generates thermal ellipsoid plots to assess molecular packing and intermolecular interactions (e.g., C–H⋯O bonds in crystal lattices) .

Q. What strategies address yield discrepancies between microwave and conventional synthesis?

Microwave synthesis often achieves higher yields (e.g., 67–91% ) due to uniform heating and reduced side reactions. In contrast, conventional methods may yield ≤56% due to prolonged thermal degradation . Optimization factors include reagent stoichiometry (e.g., 3:1 molar ratio of ethyl bromoacetate to substrate), catalyst selection (Pd/C for nitro-to-amine reduction ), and solvent polarity.

Q. How do substituent variations on the benzofuran core influence bioactivity?

Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., –NO₂, –Cl) enhance antiproliferative or enzymatic inhibitory activity. For instance, 3,4,5-trimethoxyphenylamino substituents in benzofuran analogs exhibit potent anticancer activity by disrupting microtubule assembly . Computational docking studies can further predict binding affinities to targets like α-glucosidase or tubulin .

Q. What challenges arise in scaling up benzofuran derivative synthesis, and how are they mitigated?

Scaling up reactions may lead to reduced yields due to inefficient heat/mass transfer. Continuous flow reactors and automated systems improve reproducibility and throughput . For example, palladium-catalyzed hydrogenation of nitro intermediates (e.g., ethyl 5-nitrobenzofuran-2-carboxylate to 5-amino derivatives) benefits from flow chemistry to minimize catalyst deactivation .

Data Contradiction Analysis

- Yield Variability in Hydrazide Formation : reports 80% yield for benzofuran-2-carbohydrazide synthesis, while similar protocols in do not specify yields. Discrepancies may arise from hydrazine hydrate purity or reaction time control.

- Crystallographic Refinement : SHELXL is preferred for small-molecule refinement, but macromolecular applications require additional constraints, potentially leading to model bias if data resolution is limited .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.